molecular formula C33H33N5O8 B12110518 N-Acetyl-5'-dmt guanosine

N-Acetyl-5'-dmt guanosine

Cat. No.: B12110518
M. Wt: 627.6 g/mol
InChI Key: OMWQAGMMDYBTSJ-UHFFFAOYSA-N
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Description

N-Acetyl-5’-dmt guanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of an acetyl group at the N2 position and a dimethoxytrityl (DMT) group at the 5’ position. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5’-dmt guanosine typically involves the protection of the guanosine molecule with an acetyl group at the N2 position and a DMT group at the 5’ position. The process begins with the acetylation of guanosine using acetic anhydride in the presence of a base such as pyridine. This is followed by the protection of the 5’ hydroxyl group with the DMT group using dimethoxytrityl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of N-Acetyl-5’-dmt guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of solid-phase synthesis is common in industrial settings to facilitate the efficient production of oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5’-dmt guanosine undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form guanine derivatives.

    Reduction: Reduction reactions can convert the acetyl group back to an amine group.

    Substitution: The DMT group can be removed and replaced with other protective groups or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-5’-dmt guanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-5’-dmt guanosine involves its incorporation into oligonucleotides, where it serves as a building block. The acetyl and DMT groups protect the molecule during synthesis and are removed under specific conditions to yield the desired oligonucleotide. The compound interacts with various molecular targets, including enzymes involved in nucleic acid synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-5’-dmt guanosine is unique due to the combination of the acetyl and DMT protective groups, which provide stability and facilitate the synthesis of high-purity oligonucleotides. This dual protection strategy is particularly useful in the synthesis of complex nucleic acid structures .

Properties

Molecular Formula

C33H33N5O8

Molecular Weight

627.6 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

InChI

InChI=1S/C33H33N5O8/c1-19(39)35-32-36-29-26(30(42)37-32)34-18-38(29)31-28(41)27(40)25(46-31)17-45-33(20-7-5-4-6-8-20,21-9-13-23(43-2)14-10-21)22-11-15-24(44-3)16-12-22/h4-16,18,25,27-28,31,40-41H,17H2,1-3H3,(H2,35,36,37,39,42)

InChI Key

OMWQAGMMDYBTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O

Origin of Product

United States

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